molecular formula C10H16BrNO3 B170219 Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate CAS No. 102302-12-5

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

Cat. No. B170219
M. Wt: 278.14 g/mol
InChI Key: KJOUBCZYBMZWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a chemical compound with the empirical formula C10H16BrNO3 . It is a solid substance and is used for proteomics research .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate can be represented by the SMILES string CCOC(C1CCN(C(CBr)=O)CC1)=O . This indicates that the molecule consists of a piperidine ring with a bromoacetyl group and an ethyl ester group attached .


Physical And Chemical Properties Analysis

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a solid substance . It has a molecular weight of 278.14 .

Scientific Research Applications

Anticancer Agents

A study involved the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The synthesized compounds showed promising results as potential anticancer agents, highlighting the importance of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate derivatives in the development of new therapeutic molecules (Rehman et al., 2018).

Antibacterial Activity

Another research effort synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, starting from Ethyl piperidin-4-carboxylate, to evaluate their antibacterial potentials. These compounds were found to be moderate inhibitors, particularly more active against Gram-negative bacterial strains, showcasing the role of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate derivatives in addressing bacterial infections (Iqbal et al., 2017).

Vasodilation Properties

Research into the synthesis of new 3-pyridinecarboxylates revealed compounds with potential vasodilation properties, indicating the utility of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate in cardiovascular disease management. The synthesized pyridinecarboxylates showed considerable vasodilation potency, suggesting their potential as therapeutic agents (Girgis et al., 2008).

Synthesis of Biologically Active Compounds

The synthesis of Ethyl 4-(9-ethyl-9H-carbazol-3-yl)–2–methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC) through a one-pot multi-component reaction involving Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate showcases its role in creating probes for determining critical micelle concentrations of surfactants in organized media, as well as examining in-vitro antibacterial activity (Alsharif et al., 2018).

Crystal Structure Analysis

A study on the crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and its carboxylic acid analogue demonstrated different crystal packings despite being analogues. This research provides insights into the structural basis of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate derivatives' interactions and their potential as Ubiquitin C-terminal hydrolase-L1 (UCH-L1) potentiators (Mambourg et al., 2021).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it’s toxic if swallowed . The precautionary statements associated with this compound are P301 + P330 + P331 + P310, which advise that if swallowed, rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

Future Directions

As a research chemical, the future directions for Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate would likely depend on the results of ongoing studies. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

properties

IUPAC Name

ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOUBCZYBMZWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633420
Record name Ethyl 1-(bromoacetyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

CAS RN

102302-12-5
Record name Ethyl 1-(bromoacetyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl isonipecotate (5.1 ml, 33 mMoles) in triethylamine (4.7 ml, 33 mMoles) was added dropwise to a stirred ice-cooled solution of bromoacetyl bromide (2.9 ml, 33 mMoles) in ether (75 ml) and stirring was continued for 1 hour. The resulting suspension was washed sequentially with water (2×20 ml), dilute sodium bicarbonate solution (20 ml), dilute citric acid solution (20 ml), water (20 ml) and saturated brine (30 ml), and then the organic fraction was dried (MgSO4) and concentrated under reduced pressure to give ethyl 1-(bromoacetyl)-piperidin-4-carboxylate (4.6 g) as a yellow oil which was used without further purification; NMR (CDCl3): 1.2 (t,3H), 1.6-2.1 (m,4H), 2.5 (m,1H), 2.9 (m,1H), 3.2 (m,1H), 3.8 (s, 2H+m,1H), 4.15 (q,2H), 4.3 (m,1H); m/e 278/280 (M+H)+.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

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